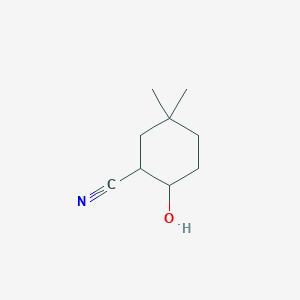

2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile

Description

2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile is a cyclohexane derivative featuring a hydroxyl group at position 2, two methyl groups at position 5, and a nitrile (-CN) group at position 1. Its molecular formula is inferred as C₉H₁₅NO based on systematic calculation, though discrepancies in reported data exist due to formatting ambiguities in commercial catalogs . The compound is listed in Enamine Ltd’s building blocks catalogue, indicating its utility in synthetic chemistry as a precursor or intermediate .

Properties

IUPAC Name |

2-hydroxy-5,5-dimethylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7-8,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFFOBJJBZWVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)C#N)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with appropriate reagents to introduce the hydroxyl and nitrile groups . One common method involves the use of hydroxylamine to form an oxime, followed by dehydration to yield the nitrile . The reaction conditions often include acidic or basic catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of 2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above . The choice of solvents, catalysts, and purification methods are optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-3-(2-benzothiazolyl)-3-(3,4-dihydro-4-oxo-2-quinazolinyl)-5-oxo-1-cyclopentene-1-carbonitrile

- Molecular Formula : C₂₀H₁₄N₄OS (inferred from name and synthesis details) .

- Functional Groups: Nitrile, amino, benzothiazolyl, quinazolinone.

- Physical Properties : Melting point = 300°C .

- Spectroscopy: ¹H NMR signals at δ 3.38 (d, CH₂), 7.57–8.17 (aromatic protons), and 12.50 (NH) . Comparison: The cyclopentene core and additional heterocyclic groups in this compound contrast with the saturated cyclohexane ring of the target molecule.

(2Z)-3-[(1R,2R,5R)-2-Hydroxy-5-[(1R)-1-hydroxyethyl]cyclohex-3-en-1-yl]prop-2-enamide

- Functional Groups : Hydroxyl, enamide, hydroxyethyl.

- Stereochemistry: Absolute configuration determined via ECD spectroscopy and MTPA ester derivatives . Comparison: While both compounds share hydroxylated cyclohexane moieties, the absence of a nitrile group and presence of an enamide in this molecule highlight divergent reactivity profiles.

Aromatic Nitriles with Hydroxy and Methyl Substituents

2-Hydroxy-5,5'-dimethylazobenzene

- Physical Properties : Melting point = 225°C .

Comparison : This azobenzene derivative’s aromatic core and azo (-N=N-) group contrast sharply with the aliphatic cyclohexane backbone of the target compound. However, the shared 2-hydroxy-5,5-dimethyl substitution pattern suggests similar steric effects influencing melting points .

Data Table: Key Properties of Comparable Compounds

Biological Activity

2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile, with the CAS number 2090214-52-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-hydroxy-5,5-dimethylcyclohexane-1-carbonitrile can be represented as follows:

This compound features a cyclohexane ring substituted with a hydroxyl group and a carbonitrile group, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that 2-hydroxy-5,5-dimethylcyclohexane-1-carbonitrile exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to 2-hydroxy-5,5-dimethylcyclohexane-1-carbonitrile possess antimicrobial properties. For example, derivatives with similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response .

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .

The biological activity of 2-hydroxy-5,5-dimethylcyclohexane-1-carbonitrile is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.

- Reactivity with Biomolecules : The carbonitrile group can engage in nucleophilic reactions with biomolecules, potentially altering their function and leading to therapeutic effects.

Case Studies

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various derivatives, 2-hydroxy-5,5-dimethylcyclohexane-1-carbonitrile was tested against Pseudomonas aeruginosa. The results indicated significant inhibition zones comparable to standard antibiotics .

| Compound | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Test Compound | 22 | 24 |

| Control | 20 | - |

Case Study 2: Anticancer Activity

A recent study assessed the cytotoxicity of the compound against various cancer cell lines including MCF-7 and Huh7. The findings revealed IC50 values indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| Huh7 | 14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.